镥卟啉

描述

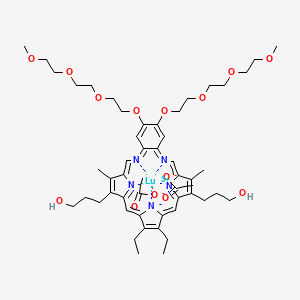

Lutetium Texaphyrin, also known as Motexafin Lutetium (MLu), is a second-generation photosensitizer used for photodynamic therapy (PDT) of cancer . It belongs to the family of drugs called metallotexaphyrins . It is a pentadentate aromatic metallotexaphyrin with photosensitizing properties .

Synthesis Analysis

The synthesis of Lutetium Texaphyrin involves the addition of electron-rich pyrrole into a compound at the C2 and C5 positions of pyrrole, effectively displacing the acetate moiety of the compound . The benzyl groups are cleaved via hydrogenolysis yielding diacid which is subsequently converted to the aldehyde via a decarboxylation-formylation sequence similar to a Clezy formylation .Molecular Structure Analysis

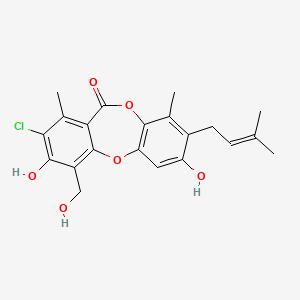

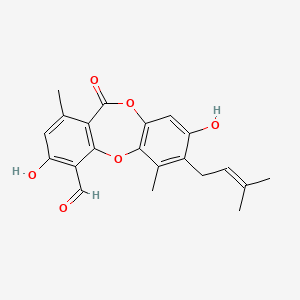

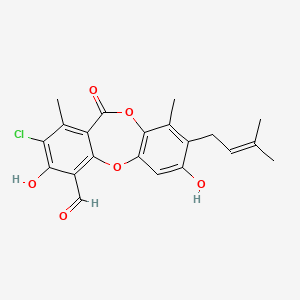

The molecular structure of Lutetium Texaphyrin is characterized by a pentadentate aromatic metallotexaphyrin with photosensitizing properties . The molecular weight is approximately 1166.136 and the chemical formula is C52H72LuN5O14 .Chemical Reactions Analysis

Lutetium Texaphyrin facilitates rapid and direct photoredox oxidation of nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and various amino acids .科学研究应用

光动力疗法的疗效

癌症治疗:镥卟啉在光动力疗法中治疗肿瘤方面显示出显著的疗效。它在治疗中小型肿瘤方面的有效性已得到证实,在小鼠乳腺癌模型中观察到了显著的结果。该化合物表现出对肿瘤的选择性,这增强了其 PDT 疗效 (Young 等,1996)。

作用机制:镥卟啉的 PDT 疗效归因于卟啉光敏剂在肿瘤细胞中的选择性摄取和保留,以及在 732 nm 激光照射下可达到的光穿透深度。注射后光照射的时间对于获得最佳结果至关重要 (Woodburn 等,1996)。

医学影像应用

MRI 对比增强:镥卟啉已被测试作为磁共振成像 (MRI) 的造影剂,显示出增强 MRI 扫描中肿瘤和其他病理状况的可视性的前景 (Sessler & Miller, 2000)。

荧光成像:该化合物在 750 nm 处的强荧光发射信号使其能够用于荧光成像,用于检测和监测各种疾病,包括癌症和动脉粥样硬化 (Woodburn 等,1997)。

其他应用

动脉粥样硬化治疗:镥卟啉因其在治疗动脉粥样硬化方面的潜力而受到研究,研究表明其选择性定位在粥样斑块中,使其成为光溶解治疗的候选者 (Woodburn 等,1996)。

眼部疾病的治疗:它作为光敏剂在治疗年龄相关性黄斑变性中的应用已被探索,为眼部疾病的诊断和治疗提供了独特的途径 (Blumenkranz 等,2000)。

在病变组织中的选择性摄取:研究表明镥卟啉在癌变病灶和粥样斑块中具有选择性摄取,表明其在这些病变的靶向光疗和成像中的潜力 (Woodburn 等,1996)。

未来方向

Lutetium Texaphyrin is currently in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis, and prevention of restenosis (as Antrin) . It is also being explored for use in non-cancer treatments such as age-related macular degeneration, rheumatoid arthritis, benign prostate hyperplasia, dermatologic superficial lesions, artery diseases, bacteria, immune modulation, and viral diseases .

属性

IUPAC Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCISRIHHEXSWIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72LuN5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315545 | |

| Record name | Lutetium texaphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1166.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium texaphyrin | |

CAS RN |

156436-90-7, 246252-04-0 | |

| Record name | Lu tex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lutetium texaphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。